Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQMSHKFIHAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has been noted for its diverse biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell function, which is crucial in combating resistant strains of bacteria.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating the immune response.
- Anticancer Potential : this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis (programmed cell death) in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities. The thiophene ring structure is particularly valuable due to its ability to participate in various chemical reactions, leading to the development of:
- Analogues with Improved Efficacy : By modifying the ethyl ester or amino group, researchers can create analogues that may exhibit better potency or selectivity against specific biological targets.
- Drug Development : The compound's favorable pharmacological profile positions it as a lead compound for drug development initiatives targeting infectious diseases and cancer therapies.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |
| Study C | Anticancer Mechanism | Induced apoptosis in cancer cell lines through mitochondrial pathway activation. |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with variations in substituents at the 4-position exhibit distinct physicochemical properties and biological activities. Below is a detailed comparison:
Key Observations:
Substituent Effects on Reactivity :
- Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) reduce reaction yields compared to alkyl substituents (e.g., methyl), likely due to steric hindrance and electron-withdrawing effects .
- The trifluoromethyl variant requires specialized conditions, reflecting the challenge of introducing strong electron-withdrawing groups .
Biological Activity :
- PD-L1 Inhibition : 4-Fluorophenyl and 4-bromophenyl derivatives show moderate activity as PD-L1 inhibitors, with IC₅₀ values in the micromolar range .
- Antimicrobial Activity : The methyl-substituted derivative exhibits broad-spectrum antimicrobial activity, attributed to enhanced membrane permeability .
- Protein Kinase Modulation : The 4-chlorophenyl analog (CAS 65234-09-5) is implicated in protein kinase C zeta type inhibition .
Critical Insights:
Biological Activity
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13N1O2S1
- Molecular Weight : Approximately 249.31 g/mol
- Key Functional Groups : Amino group, ethyl carboxylate, and a thiophene ring.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
- Mechanism : The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
- Case Studies :
- A study demonstrated that derivatives of thiophene compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative used.
2. Anticancer Activity
This compound has been investigated for its potential as an anticancer agent.
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins.
- Research Findings :
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| This compound | A549 | 18 | Caspase pathway activation |
3. Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models, treatment with this compound led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several biochemical interactions:
- Protein Binding : The compound interacts with various proteins involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes that are critical for microbial survival and cancer cell proliferation.
- Cellular Effects : By altering gene expression profiles, the compound affects cellular metabolism and growth.
Summary of Research Findings
Research has consistently highlighted the multifaceted biological activities of this compound. Its potential as a therapeutic agent is supported by:
- Diverse Pharmacological Properties : Including antimicrobial, anticancer, and anti-inflammatory effects.
- Promising In Vitro Results : Demonstrating efficacy against various pathogens and cancer cell lines.
Q & A
Q. Q1: What are the standard synthetic routes for Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via the Gewald reaction or modified Knoevenagel condensation. For example, cyanoacetylation of ethyl 2-amino-thiophene precursors with substituted benzaldehydes in the presence of piperidine and acetic acid as catalysts (toluene, 5–6 hours) yields derivatives with 72–94% efficiency . Optimization involves adjusting solvent polarity, catalyst concentration, and reaction temperature. Recrystallization in ethanol or methanol improves purity .
Q. Q2: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Confirms the presence of amino (N–H stretch, ~3300 cm⁻¹) and ester (C=O stretch, ~1700 cm⁻¹) groups.
- ¹H/¹³C NMR: Key signals include the ester ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., 291.36 g/mol for similar derivatives) .
Intermediate-Level Research Questions
Q. Q3: How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?
Methodological Answer: Discrepancies often arise from tautomerism or hydrogen bonding. For example, intramolecular H-bonding between the amino group and thiophene sulfur (N–H···S) can shift NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. Q4: What crystallographic challenges arise during structural determination, and how can SHELX software address them?
Methodological Answer: Challenges include low crystal quality or twinning. SHELXD (for structure solution) and SHELXL (for refinement) are robust for small-molecule crystallography. Hydrogen-bonding networks (e.g., C24(12) chains) can be modeled using SHELXPRO for intermolecular interactions .
Advanced Research Scenarios
Q. Q5: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina with the compound’s 3D structure (optimized via DFT calculations) against target proteins (e.g., cyclooxygenase-2).
- MD Simulations: Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
Q. Q6: What strategies mitigate regioselectivity issues during electrophilic substitution on the thiophene ring?
Methodological Answer: The electron-rich 4- and 5-positions of the thiophene ring are prone to substitution. Use directing groups (e.g., –NH₂ at position 2) or Lewis acids (e.g., AlCl₃) to control regioselectivity. Computational Fukui indices can predict reactive sites .
Data Contradiction and Reproducibility
Q. Q7: How should researchers address conflicting reports on the compound’s melting point or solubility?
Methodological Answer: Variations arise from impurities or polymorphic forms. Standardize purification (e.g., column chromatography followed by recrystallization) and characterize polymorphs via PXRD or DSC. Report solvent systems (e.g., ethanol vs. acetonitrile) for reproducibility .
Q. Q8: What experimental controls are essential when evaluating the compound’s antioxidant or anti-inflammatory activity?
Methodological Answer:
- Positive Controls: Use ascorbic acid (antioxidant) or indomethacin (anti-inflammatory) in DPPH/ABTS or COX-2 inhibition assays.
- Dose-Response Curves: Ensure linearity (R² > 0.95) across 10–100 µM ranges. Validate via triplicate measurements .
Safety and Handling
Q. Q9: What safety protocols are critical when handling intermediates like phenyl isothiocyanate during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods to limit exposure to volatile intermediates (OSHA PEL: 0.1 ppm).
- PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators.
- Spill Management: Absorb with vermiculite and neutralize with 10% NaOH .
Advanced Method Design
Q. Q10: How can multi-step syntheses be designed to produce structurally diverse derivatives (e.g., amides or hydrazones) for SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
